molecular formula C21H20N6O3S B3209950 (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060345-23-4

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3209950
CAS No.: 1060345-23-4
M. Wt: 436.5 g/mol
InChI Key: PMEZJGOKYMPNCO-MHWRWJLKSA-N
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Description

The compound (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:

  • Furan-2-yl substituent at position 3: This moiety may enhance solubility and contribute to π-π stacking interactions in target binding.

This scaffold is structurally analogous to compounds targeting kinases, bromodomains, and PDE4 enzymes, as seen in related research .

Properties

IUPAC Name

3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c28-31(29,16-10-17-5-2-1-3-6-17)26-13-11-25(12-14-26)20-9-8-19-22-23-21(27(19)24-20)18-7-4-15-30-18/h1-10,15-16H,11-14H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEZJGOKYMPNCO-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)S(=O)(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)S(=O)(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound with a unique structure that suggests potential pharmacological applications. This article delves into its biological activity, focusing on its anticancer properties, antidepressant effects, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features:

  • A pyridazine core .
  • A furan ring which enhances its reactivity.
  • A piperazine moiety linked to a styrylsulfonyl group , contributing to its biological interactions.

This structural composition indicates that the compound may exhibit diverse biological activities through various mechanisms of action.

Anticancer Activity

Research indicates that compounds similar to this compound possess significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives with similar structures can effectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For example, one derivative exhibited an IC50 of 27.7 µg/ml against A549 cells compared to doxorubicin's IC50 of 28.3 µg/ml .
CompoundCell LineIC50 (µg/ml)Reference Drug IC50 (µg/ml)
Derivative 7gA54927.728.3
Derivative 7gHepG226.621.6

The mechanism by which these compounds exert their anticancer effects includes:

  • Inducing apoptosis in cancer cells.
  • Causing cell cycle arrest at specific phases.
  • Increasing reactive oxygen species (ROS) production which leads to cellular stress and death .

Antidepressant Activity

Compounds containing piperazine structures are often linked to serotonin receptor modulation. The potential antidepressant activity of this compound suggests it may influence neurotransmitter levels in the brain, particularly serotonin and dopamine .

Anti-inflammatory Effects

There is evidence that derivatives of this compound may modulate inflammatory pathways:

  • They could inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
  • This property positions them as candidates for treating inflammatory diseases .

Study on Structural Analogues

A study focusing on structural analogues demonstrated that modifications in the piperazine ring significantly affected the biological activity of the compounds. The introduction of different substituents led to variations in potency against cancer cell lines .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with other known biologically active compounds:

Compound NameStructureNotable Activity
2-MethylpyridineStructureAntimicrobial
4-MethylpiperazineStructureAntidepressant
FurosemideStructureDiuretic

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not found in other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related triazolopyridazine derivatives:

Compound Name / ID Core Structure Substituents (Position 3 / 6) Target / Activity Key Findings
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (Target) [1,2,4]triazolo[4,3-b]pyridazine 3: Furan-2-yl; 6: Styrylsulfonyl-piperazine Potential kinase/bromodomain Hypothesized enhanced metabolic stability due to sulfonyl group .
AZD5153 (3R-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-...) [1,2,4]triazolo[4,3-b]pyridazine 3: Methoxy; 6: Piperidyl-phenoxy BRD4 bromodomain Bivalent binding enhances potency (IC₅₀ = 0.02 nM) and in vivo efficacy .
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-...) [1,2,4]triazolo[4,3-b]pyridazine 3: 2-Fluorophenyl; 6: Triazolylmethoxy GABAA receptor (α2/α3) High selectivity for α2/α3 subunits; nonsedating anxiolytic in vivo .
Compound 29 () [1,2,4]triazolo[4,3-b]pyridazine 3: Trifluoromethyl; 6: Ethanesulfonamide BRD4 bromodomain Moderate activity (IC₅₀ = 1.2 µM); improved solubility vs. bulkier groups .
Compound 18 () [1,2,4]triazolo[4,3-b]pyridazine 3: 2,5-Dimethoxyphenyl; 6: Methoxy-tetrahydrofuran PDE4 High PDE4A selectivity (IC₅₀ = 0.5 nM); used as a cellular probe .

Key Observations

Substituent Impact on Target Selectivity: The styrylsulfonyl-piperazine group in the target compound may favor kinase or bromodomain inhibition, analogous to sulfonamide-containing BRD4 inhibitors (e.g., Compound 29) .

Pharmacokinetic Properties :

  • Sulfonyl groups (e.g., styrylsulfonyl in the target, ethanesulfonamide in Compound 29) improve metabolic stability compared to esters or ethers .
  • The styryl moiety may increase logP, enhancing membrane permeability but requiring formulation optimization for solubility .

Potency and Binding Modes: Bivalent compounds like AZD5153 achieve sub-nanomolar potency via dual binding sites, a feature absent in the monovalent target compound . Docking studies () suggest that bulky substituents at position 6 (e.g., methoxy-tetrahydrofuran in Compound 18) enhance PDE4 selectivity by filling hydrophobic subpockets .

Q & A

Q. What are the key synthetic pathways for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine core is typically synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. For example, hydrazine-substituted pyridazines can undergo intramolecular cyclization under reflux conditions with phosphorus oxychloride (POCl₃) or other dehydrating agents to form the triazole ring . Reaction optimization, including temperature control (80–120°C) and solvent selection (e.g., DMF or ethanol), is critical to achieving high yields (>70%) and purity .

Q. How is the styrylsulfonyl-piperazine moiety introduced, and what purification methods are recommended?

The styrylsulfonyl group is typically introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Piperazine derivatives are first sulfonylated using styrylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomers of the styryl group) .
  • HRMS : For exact mass determination (expected molecular ion [M+H]⁺ ~530–550 m/z) .
  • FT-IR : To verify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the styrylsulfonyl group in biological activity?

  • Step 1 : Synthesize analogs with modified sulfonyl groups (e.g., replacing styryl with alkyl or aryl variants) .
  • Step 2 : Test in vitro activity (e.g., enzyme inhibition assays against c-Met or Pim-1 kinases) .
  • Step 3 : Use molecular docking (AutoDock Vina) to correlate substituent bulk/electronic properties with binding affinity to hydrophobic pockets in target proteins .
  • Key Insight : Styrylsulfonyl’s π-π stacking with kinase active sites enhances potency (IC₅₀ < 100 nM in some triazolopyridazine derivatives) .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Hypothesis Testing : Compare assay conditions (e.g., ATP concentration in kinase assays, which affects competitive inhibition ).
  • Orthogonal Validation : Confirm antiviral activity (e.g., SARS-CoV-2) using plaque reduction neutralization tests (PRNT) alongside enzyme-linked immunosorbent assays (ELISA) .
  • Data Normalization : Adjust for differences in cell viability (MTT assay) or protein expression levels (Western blot) .

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP (target: 2–3) and improve aqueous solubility .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., furan oxidation). Block vulnerable sites via fluorination or methyl substitution .
  • In Vivo Testing : Use xenograft models to correlate plasma half-life (>4 hours) with tumor growth inhibition (TGI > 50% at 10 mg/kg) .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
Triazole cyclizationPOCl₃, DMF, 100°C, 6 hr7598
SulfonylationStyrylsulfonyl chloride, Et₃N, 0°C, 2 hr8295
Piperazine couplingK₂CO₃, DMF, 80°C, 12 hr6897

Q. Table 2. Comparative Biological Activities of Analogous Compounds

CompoundTargetIC₅₀ (nM)Model SystemReference
AZD5153 (triazolopyridazine derivative)BRD42.1MV4-11 leukemia
c-Met/Pim-1 inhibitorc-Met18HUVEC cells
SARS-CoV-2 entry inhibitorSpike protein340Vero E6 cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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